2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate
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Overview
Description
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a dimethyl-isoxazolyl moiety, and a valeramide backbone, along with a picrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced to the intermediate compound.
Formation of the Valeramide Backbone: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Picrate Formation: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the diethylamino and isoxazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the isoxazolyl moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific combination of functional groups and the presence of the picrate moiety
Properties
CAS No. |
94868-66-3 |
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Molecular Formula |
C20H28N6O9 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H25N3O2.C6H3N3O7/c1-6-9-12(17(7-2)8-3)13(18)15-14-10(4)11(5)16-19-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h12H,6-9H2,1-5H3,(H,15,18);1-2,10H |
InChI Key |
UDDYSVOTDQCTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=C(C(=NO1)C)C)N(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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